molecular formula C16H16N2O2 B389952 N'-benzylidene-2-(3-methylphenoxy)acetohydrazide CAS No. 94459-48-0

N'-benzylidene-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B389952
CAS No.: 94459-48-0
M. Wt: 268.31g/mol
InChI Key: HQEZYXSVKYFGGZ-BOPFTXTBSA-N
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Description

N’-benzylidene-2-(3-methylphenoxy)acetohydrazide is a crystalline compound with a yellowish color. It has the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol. This compound is known for its unique structure, which includes a benzylidene group attached to an acetohydrazide moiety through a 3-methylphenoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzylidene-2-(3-methylphenoxy)acetohydrazide typically involves the condensation reaction between benzaldehyde and 2-(3-methylphenoxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-benzylidene-2-(3-methylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-benzylidene-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-benzylidene-2-(3-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-benzylidene-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-benzylidene-2-(2,5-dimethylphenoxy)acetohydrazide
  • N’-benzylidene-2-(2-methylphenoxy)acetohydrazide
  • N’-benzylidene-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

Uniqueness

N’-benzylidene-2-(3-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(Z)-benzylideneamino]-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-13-6-5-9-15(10-13)20-12-16(19)18-17-11-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,18,19)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEZYXSVKYFGGZ-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94459-48-0
Record name N'-BENZYLIDENE-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE
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